3-Methoxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by a methoxy group (-OCH3) attached to the third position of the pyridine ring and a carboxamide group (-CONH2) at the second position
Mechanism of Action
Target of Action
Similar compounds such as pyridone derivatives have been associated with various physiological processes, suggesting that 3-methoxypyridine-2-carboxamide may interact with similar targets .
Mode of Action
The exact mode of action of this compound is currently unknown. It has been suggested that carboxamide derivatives can form hydrogen bonds with enzymes or proteins, which could potentially influence their function .
Biochemical Pathways
This compound may be involved in the biochemical pathways of nicotinamide-derived pyridones, as these are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds such as pyridone derivatives have been associated with various physiological effects .
Biochemical Analysis
Biochemical Properties
It is known that pyridones, including 3-Methoxypyridine-2-carboxamide, are oxidation products of nicotinamide This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the oxidation of nicotinamide
Cellular Effects
The cellular effects of this compound are currently unknown. Given its structural similarity to nicotinamide, it may influence cell function by interacting with cellular pathways involved in nicotinamide metabolism. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an oxidation product of nicotinamide, it may exert its effects at the molecular level through interactions with biomolecules involved in nicotinamide metabolism . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of nicotinamide, given that it is an oxidation product of nicotinamide . This could involve interactions with enzymes or cofactors involved in nicotinamide metabolism, and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypyridine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine, which serves as the starting material.
Amidation Reaction: The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting 3-methoxypyridine with an appropriate amide-forming reagent, such as ammonia or an amine, under suitable conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal catalyst, and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
3-Methoxypyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methoxypyridine-3-carboxamide: The positions of the methoxy and carboxamide groups are reversed.
3-Methoxypyridine-4-carboxamide: The carboxamide group is at the fourth position instead of the second.
Uniqueness
3-Methoxypyridine-2-carboxamide is unique due to the specific positioning of the methoxy and carboxamide groups, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-methoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPJRIMIWAYBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.